molecular formula C19H18O4 B12678952 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone CAS No. 5443-12-9

3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone

Cat. No.: B12678952
CAS No.: 5443-12-9
M. Wt: 310.3 g/mol
InChI Key: IRFAZLLQRCECHR-LFIBNONCSA-N
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Description

3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones This compound is characterized by a furanone ring substituted with a benzyloxy and methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dihydrofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers, halides.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone stands out due to its unique combination of benzyloxy and methoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

5443-12-9

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(3E)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C19H18O4/c1-21-18-12-15(11-16-9-10-22-19(16)20)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3/b16-11+

InChI Key

IRFAZLLQRCECHR-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCOC2=O)OCC3=CC=CC=C3

Origin of Product

United States

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